Cas no 1806972-18-8 (3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol)

3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol
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- インチ: 1S/C7H6F2N2O4/c8-6(9)4-5(13)3(2-12)1-10-7(4)11(14)15/h1,6,12H,2H2,(H,10,13)
- InChIKey: FOVCDNORDGCEGT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(CO)=CNC=1[N+](=O)[O-])=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 370
- トポロジー分子極性表面積: 95.2
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028470-500mg |
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol |
1806972-18-8 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029028470-250mg |
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol |
1806972-18-8 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029028470-1g |
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol |
1806972-18-8 | 95% | 1g |
$3,010.80 | 2022-03-31 |
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanolに関する追加情報
Introduction to 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol (CAS No. 1806972-18-8)
3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol, identified by the CAS number 1806972-18-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, which is widely recognized for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group, a hydroxy moiety, and a nitro substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The difluoromethyl group is a key structural element in many modern pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol, this group likely plays a crucial role in influencing the compound's interactions with enzymes and receptors, thereby affecting its overall efficacy and selectivity. The hydroxy group, on the other hand, introduces polarity and potential hydrogen bonding capabilities, which can be exploited to fine-tune solubility and bioavailability. Together with the nitro substituent, which is known for its electron-withdrawing properties and ability to participate in redox reactions, these functional groups create a complex interplay of electronic and steric effects that make this compound a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Studies have shown that nitropyridines can serve as versatile intermediates in the synthesis of bioactive molecules, particularly those targeting inflammatory pathways and metabolic disorders. The structural motif of 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol aligns well with these trends, suggesting potential applications in the development of novel therapeutic agents. For instance, its nitro group could be reduced to an amine, expanding its utility as a precursor for more complex pharmacophores.
In addition to its synthetic value, this compound has shown promise in preliminary pharmacological studies. Researchers have been exploring the use of nitropyridines as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. The presence of both electron-withdrawing and polar groups in 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol may facilitate interactions with these enzymes, potentially leading to the discovery of new drugs with improved pharmacokinetic properties. Furthermore, the difluoromethyl group's resistance to metabolic degradation could enhance the duration of action for any drug derived from this scaffold.
The synthesis of 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol presents an intriguing challenge for organic chemists due to the need to introduce multiple functional groups in a regioselective manner. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic methods have made it possible to streamline these reactions, reducing both cost and environmental impact. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl group efficiently, while protecting groups have been utilized to safeguard sensitive functionalities during synthesis.
From a medicinal chemistry perspective, the versatility of 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol lies in its ability to be modified at multiple positions. This flexibility allows chemists to explore various structural analogs by introducing different substituents or altering existing ones. Such modifications can be guided by structure-activity relationship (SAR) studies, which help identify key determinants of biological activity. By systematically varying one or more structural features while keeping others constant, researchers can pinpoint the most critical elements for achieving desired pharmacological effects.
The growing interest in nitropyridines as pharmacological intermediates is also driven by their potential role in addressing unmet medical needs. For example, compounds derived from this class have been investigated for their anti-inflammatory and antiviral properties. The unique electronic distribution caused by the combination of a nitro group and electron-withdrawing substituents may enable these molecules to interact with biological targets in novel ways. As such, 3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol could serve as a foundation for developing drugs that target diseases caused by aberrant inflammatory responses or viral infections.
In conclusion,3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol (CAS No. 1806972-18-8) represents a fascinating compound with significant potential in pharmaceutical research. Its structural features—particularly the presence of a difluoromethyl, a hydroxy, and a nitro group—make it an attractive scaffold for designing novel bioactive molecules. Advances in synthetic methodologies and computational biology continue to enhance our ability to explore its pharmacological properties effectively. As research progresses,3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-methanol is likely to play an increasingly important role in the discovery and development of new therapeutic agents that address critical health challenges.
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